molecular formula C21H25N3O3 B285716 N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide

N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide

Cat. No. B285716
M. Wt: 367.4 g/mol
InChI Key: UPCBLESWLFKCJV-UHFFFAOYSA-N
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Description

N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide, also known as PBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBA is a derivative of benzimidazole and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide involves its ability to bind to misfolded proteins and stabilize them. N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has been shown to interact with the hydrophobic regions of misfolded proteins, preventing their aggregation and promoting their refolding. N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has also been shown to activate the unfolded protein response, a cellular stress response pathway that helps to maintain protein homeostasis.
Biochemical and Physiological Effects
N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its chaperone activity, N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has been shown to have anti-inflammatory and anti-cancer properties. N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide in lab experiments is its ability to stabilize and rescue misfolded proteins. This makes it a valuable tool for studying protein folding and misfolding diseases. However, N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has some limitations as well. It can be toxic at high concentrations, and its effects on normal protein folding are not well understood.

Future Directions

There are several future directions for research on N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide. One area of research is the development of N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide-based therapeutics for protein misfolding diseases. Another area of research is the development of N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide analogs with improved chaperone activity and reduced toxicity. Additionally, further research is needed to understand the effects of N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide on normal protein folding and to identify potential off-target effects.

Synthesis Methods

The synthesis method of N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide involves the reaction of 2-propylbenzimidazole with 4-chloro-3-nitrophenylacetic acid, followed by reduction of the nitro group to the amine using palladium-catalyzed hydrogenation. The resulting compound is then acetylated to yield N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide. The synthesis method of N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has been reported in several publications and has been shown to be reproducible.

Scientific Research Applications

N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide is its use as a chaperone molecule. N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has been shown to stabilize and rescue misfolded proteins, making it a potential therapeutic agent for protein misfolding diseases such as cystic fibrosis and Gaucher disease. N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for these diseases.

properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide

InChI

InChI=1S/C21H25N3O3/c1-3-6-21-23-19-7-4-5-8-20(19)24(21)13-17(26)14-27-18-11-9-16(10-12-18)22-15(2)25/h4-5,7-12,17,26H,3,6,13-14H2,1-2H3,(H,22,25)

InChI Key

UPCBLESWLFKCJV-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)NC(=O)C)O

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)NC(=O)C)O

Origin of Product

United States

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